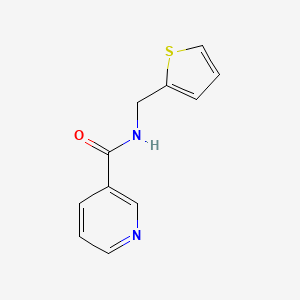

N-(thiophen-2-ylmethyl)pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

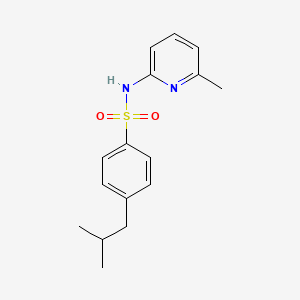

N-(thiophen-2-ylmethyl)pyridine-3-carboxamide is a heterocyclic compound that combines a thiophene ring and a pyridine ring through a carboxamide linkage. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and pyridine rings endows it with unique chemical and biological properties.

Wirkmechanismus

Target of Action

N-(2-thienylmethyl)nicotinamide is a derivative of nicotinamide, also known as vitamin B3 . The primary target of nicotinamide is Nicotinamide N-methyltransferase (NNMT) . NNMT plays an important role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide . The aberrant expression of NNMT has been implicated in multiple cancers, metabolic and liver diseases .

Mode of Action

Nicotinamide influences the activity of several enzymes that are critical to basic cellular activity, such as sirtuins and poly- (ADP-ribose) polymerases (PARP) . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . Through diversified biochemical mechanisms, nicotinamide is also known to influence human DNA repair and cellular stress responses .

Biochemical Pathways

Nicotinamide is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components are collectively referred to as NAD(P)(H) . The water-soluble components that constitute vitamin B3 are obtained through the diet and/or supplementation .

Pharmacokinetics

In mice, nicotinamide given intraperitoneally at doses of 100–500 mg/kg showed biphasic elimination with dose-dependent changes in half-life . Peak concentrations increased in a dose-dependent manner from 1,000 to 4,800 nmol/ml .

Result of Action

Nicotinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . It may be considered to partially prevent and/or reverse several biophysical changes associated with skin aging . From a therapeutic standpoint, the intrinsic properties of nicotinamide may be applied to managing acne vulgaris, melasma, and psoriasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)pyridine-3-carboxamide typically involves the condensation of thiophene-2-carboxaldehyde with pyridine-3-carboxylic acid, followed by amidation. One common method is:

Condensation Reaction: Thiophene-2-carboxaldehyde reacts with pyridine-3-carboxylic acid in the presence of a base such as sodium hydroxide to form an intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(thiophen-2-ylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, chlorine, sulfuric acid.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

N-(thiophen-2-ylmethyl)pyridine-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide.

Pyridine Derivatives: Compounds like pyridine-2-carboxamide and pyridine-4-carboxamide.

Uniqueness

N-(thiophen-2-ylmethyl)pyridine-3-carboxamide is unique due to the combination of thiophene and pyridine rings, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science .

Eigenschaften

IUPAC Name |

N-(thiophen-2-ylmethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c14-11(9-3-1-5-12-7-9)13-8-10-4-2-6-15-10/h1-7H,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHOWGDZGJLRBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-(Methylsulfanyl)phenyl]sulfonyl}piperidine](/img/structure/B5840945.png)

![3,4-dimethyl-5-[(3-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B5840953.png)

![N-(2-isopropyl-6-methylphenyl)-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B5840957.png)

![3-(2-furyl)-N-[3-(1-piperidinylcarbonyl)phenyl]acrylamide](/img/structure/B5840960.png)

![14-(2-methylpropyl)-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B5840967.png)

![4-bromo-N-[(3-methoxyphenyl)methyl]-2-methylaniline](/img/structure/B5840969.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5840970.png)

![(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B5840991.png)

![9-hydroxy-2-{[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5841001.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B5841030.png)